molecular formula C8H10N4O2 B1198650 Caffeine,[1-methyl-14c] CAS No. 77196-81-7

Caffeine,[1-methyl-14c]

Cat. No.: B1198650
CAS No.: 77196-81-7
M. Wt: 196.18 g/mol
InChI Key: RYYVLZVUVIJVGH-YZRHJBSPSA-N
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Description

Caffeine, also known as 1,3,7-trimethylxanthine, is a central nervous system stimulant belonging to the methylxanthine class. It is widely consumed in beverages such as coffee, tea, and energy drinks. The compound is known for its ability to increase alertness and reduce fatigue. Caffeine,[1-methyl-14c] is a radiolabeled form of caffeine used in scientific research to study its metabolism and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Caffeine can be synthesized through various methods, including the methylation of xanthine derivatives. One common synthetic route involves the methylation of theobromine (3,7-dimethylxanthine) using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of caffeine often involves the extraction from natural sources such as coffee beans, tea leaves, and kola nuts. The extraction process typically includes steps like solvent extraction, crystallization, and purification. Supercritical carbon dioxide extraction is also used for decaffeination and caffeine isolation.

Chemical Reactions Analysis

Types of Reactions

Caffeine undergoes various chemical reactions, including:

    Oxidation: Caffeine can be oxidized to form 1,3,7-trimethyluric acid.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Methylation and demethylation reactions are common, where methyl groups are added or removed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Methylation: Methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Demethylation: Enzymatic demethylation using N-demethylase enzymes.

Major Products

    Oxidation: 1,3,7-trimethyluric acid.

    Methylation: Theobromine and paraxanthine.

    Demethylation: Theobromine and paraxanthine.

Scientific Research Applications

Caffeine,[1-methyl-14c] is extensively used in scientific research to study its metabolism, pharmacokinetics, and biological effects. Some key applications include:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways of caffeine metabolism.

    Biology: Investigates the effects of caffeine on cellular processes and its interaction with various biomolecules.

    Medicine: Studies the pharmacokinetics of caffeine in different populations, including its absorption, distribution, metabolism, and excretion.

    Industry: Used in the development of caffeine-containing products and in quality control processes.

Mechanism of Action

Caffeine exerts its effects primarily by antagonizing adenosine receptors in the brain. By blocking the binding of adenosine, caffeine prevents the onset of drowsiness and promotes wakefulness. Additionally, caffeine increases the release of neurotransmitters such as dopamine and norepinephrine, enhancing alertness and cognitive performance. It also inhibits phosphodiesterase, leading to increased levels of cyclic AMP, which further stimulates cellular activity.

Comparison with Similar Compounds

Caffeine is chemically related to other methylxanthines such as theobromine and theophylline. These compounds share similar structures but differ in their methylation patterns:

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

    Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases like asthma.

    Paraxanthine: 1,7-dimethylxanthine, a major metabolite of caffeine in the human body.

Caffeine is unique in its widespread use as a stimulant and its extensive presence in various beverages and foods. Its ability to cross the blood-brain barrier and its potent effects on the central nervous system make it distinct from other methylxanthines.

Properties

CAS No.

77196-81-7

Molecular Formula

C8H10N4O2

Molecular Weight

196.18 g/mol

IUPAC Name

3,7-dimethyl-1-(114C)methylpurine-2,6-dione

InChI

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i3+2

InChI Key

RYYVLZVUVIJVGH-YZRHJBSPSA-N

SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Isomeric SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)[14CH3]

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Key on ui other cas no.

77196-81-7

Synonyms

1-methylcaffeine

Origin of Product

United States

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